![molecular formula C16H16Cl2N4S B4287427 N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide](/img/structure/B4287427.png)
N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
Overview
Description
N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as ML218, is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor. It is a chemical compound with a molecular formula of C17H16Cl2N4S and a molecular weight of 398.31 g/mol.
Mechanism of Action
N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide acts as a selective antagonist of the M1 muscarinic acetylcholine receptor. This receptor is involved in cognitive processes such as learning and memory, and its dysfunction is implicated in various neurological disorders. By blocking the M1 receptor, N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide can improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. It can increase the release of acetylcholine in the brain, which can improve cognitive function. N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide can also reduce inflammation and oxidative stress in the brain, which can protect against neurodegeneration. Additionally, N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have anxiolytic effects, reducing anxiety in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its high selectivity for the M1 receptor, which reduces the potential for off-target effects. Additionally, N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is highly potent, allowing for lower doses to be used in experiments. However, one limitation of N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide could be investigated as a treatment for other cognitive disorders, such as schizophrenia and depression. Further research could also explore the mechanisms underlying N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide's neuroprotective effects, which could lead to the development of new treatments for neurodegenerative diseases.
Scientific Research Applications
N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been investigated as a potential treatment for schizophrenia, as it can improve cognitive function and reduce psychotic symptoms.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4S/c17-12-9-13(18)11-14(10-12)20-16(23)22-7-5-21(6-8-22)15-3-1-2-4-19-15/h1-4,9-11H,5-8H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFUXFUQASOFGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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